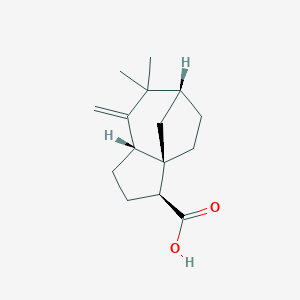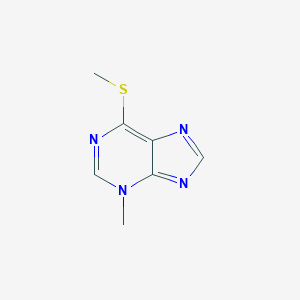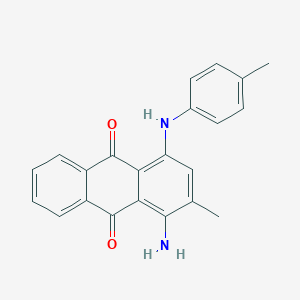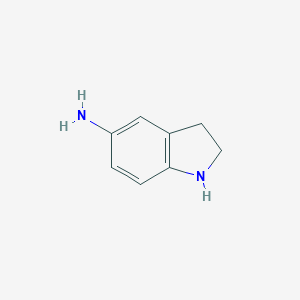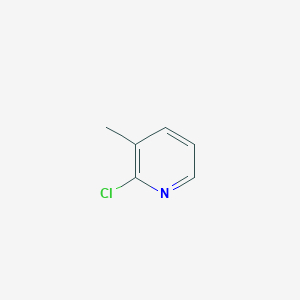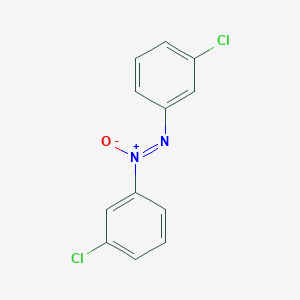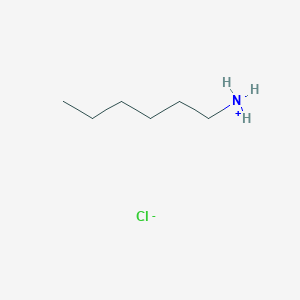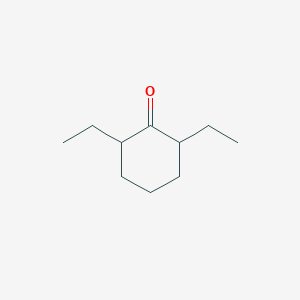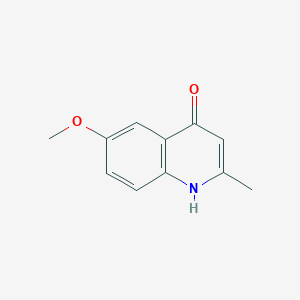
6-Methoxy-2-methylquinolin-4-ol
説明
6-Methoxy-2-methylquinolin-4-ol is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications in biomedical analysis and drug development. The compound is characterized by the presence of a methoxy group and a methyl group on a quinoline core, which is a heterocyclic aromatic organic compound with a structure similar to that of naphthalene with a pyridine ring fused to it.
Synthesis Analysis
The synthesis of compounds related to 6-Methoxy-2-methylquinolin-4-ol has been reported in several studies. For instance, a novel fluorophore, 6-Methoxy-4-quinolone, was synthesized from 5-methoxyindole-3-acetic acid and demonstrated strong fluorescence in a wide pH range, suggesting its utility as a fluorescent labeling reagent . Another study reported the synthesis of a series of indenopyrazoles, which included a compound with a methoxy group at the R(1) position, showing promising antiproliferative activity toward human cancer cells . Additionally, a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline was achieved through a method involving aminomethylation/hydrogenolysis .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques. For example, the crystal structure of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline was determined using X-ray crystallography, revealing that the molecule belongs to the orthorhombic system and forms a three-dimensional structure via weak hydrogen bonding . Another study synthesized 4-chloro-6-methoxy-2-methyl-3-nitroquinoline and confirmed its structure using 1H NMR and MS .
Chemical Reactions Analysis
The reactivity of 6-Methoxy-2-methylquinolin-4-ol derivatives has been explored in various chemical reactions. For instance, 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride was found to be a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography . The reaction of 4-chloro-2-methyl-5-nitro- and 2,4-dichloro-5-nitroquinolines with dimethylamine solution in alcohol resulted in aminodehalogenation and nucleophilic substitution of methoxy groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Methoxy-2-methylquinolin-4-ol and its derivatives have been characterized in several studies. The novel fluorophore 6-Methoxy-4-quinolone showed strong fluorescence with a large Stokes' shift, high stability against light and heat, and its fluorescence intensity was scarcely affected by changing the medium pH . The compound 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline acted as an effective inhibitor on the proliferation of a lung cancer cell line, indicating its potential biological activity .
科学的研究の応用
Antileishmanial Activity : Lepidines, which are derivatives of 6-methoxy-4-methyl-8-aminoquinoline, have been shown to exhibit significant antileishmanial activity. For example, one derivative, WR 6026, was found to be more than 700 times as effective as standard antimonial drugs when given orally in a hamster-Leishmania donovani model (Kinnamon et al., 1978).
Cancer Research and Diagnosis : A study presented an analytical model for interaction between a derivative of 6-Methoxy-2-methylquinolin-4-ol and a two-mode field in the presence of two-photon transitions for diagnosing human cancer cells, tissues, and tumors (Alireza et al., 2019).
High-Performance Liquid Chromatography Method : A chromatographic method was developed for quantitation of a candidate antileishmanial drug, which is a derivative of 6-methoxy-2-methylquinolin-4-ol, in canine plasma (Anders et al., 1984).
Tubulin-Polymerization Inhibitors : Derivatives of 6-methoxy-2-methylquinolin-4-ol were evaluated as tubulin-polymerization inhibitors, targeting the colchicine site, showing significant in vitro cytotoxic activity (Wang et al., 2014).
Spectroscopic Studies and Fluorophores : The synthesis and spectroscopic study of analogues of a Zinquin-related fluorophore, including a derivative of 6-methoxy-2-methylquinolin-4-ol, were described. These compounds showed bathochromic shifts in ultraviolet/visible spectra upon addition of Zn(II) (Kimber et al., 2003).
Antibacterial Activity : Synthesis and investigation of the antimicrobial activity of derivatives of 6-methoxy-2-methylquinolin-4-ol were carried out. These compounds exhibited slight antibacterial activity against Gram-positive and Gram-negative bacteria (Meyer et al., 2001).
Antimicrobial Activities of Quinoline Derivatives : New derivatives carrying 1,2,3-triazole moiety were synthesized and showed moderate to very good antibacterial and antifungal activities (Thomas et al., 2010).
Computational Studies : Computational studies of biologically important hydroxyhaloquinolines and their novel derivatives were conducted, including derivatives of 6-methoxy-2-methylquinolin-4-ol (Małecki et al., 2010).
Tubulin Polymerization Inhibition : Methoxy-substituted 3-formyl-2-phenylindoles, including a derivative of 6-methoxy-2-methylquinolin-4-ol, were evaluated for inhibition of tubulin polymerization and cytostatic activity in human breast cancer cells (Gastpar et al., 1998).
Antimalarial Activity : The influence of substituents on the antimalarial activity and toxicity of derivatives of 6-methoxy-2-methylquinolin-4-ol was studied (Dann et al., 1982).
将来の方向性
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of 6-Methoxy-2-methylquinolin-4-ol could involve further exploration of its potential applications in these areas.
特性
IUPAC Name |
6-methoxy-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-11(13)9-6-8(14-2)3-4-10(9)12-7/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFIWGFOCYLOLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935452 | |
| Record name | 6-Methoxy-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-methylquinolin-4-ol | |
CAS RN |
15644-90-3 | |
| Record name | 6-Methoxy-2-methyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15644-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15644-90-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxy-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15644-90-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



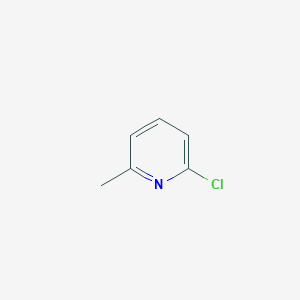
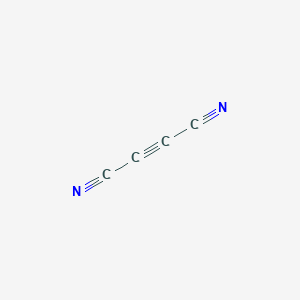
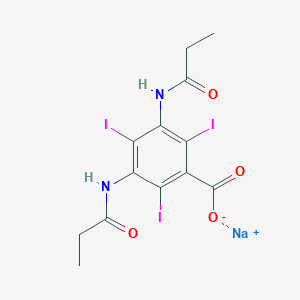
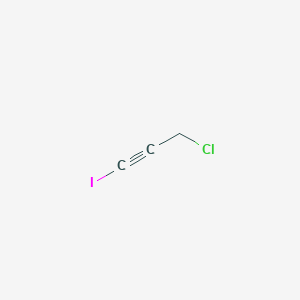
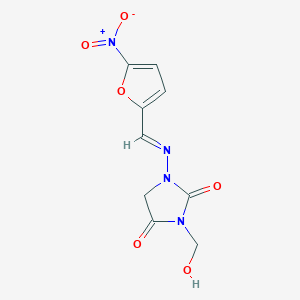
![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)
